3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is a unique fluorinated tricyclic compound with the molecular formula C9H8F4. This compound is characterized by its rigid tricyclic structure and the presence of four fluorine atoms, which impart distinct chemical and physical properties. It is primarily used in research settings due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is primarily based on its ability to interact with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4-Tetrafluorocyclohexene
- 3,3,4,4-Tetrafluorobicyclo[2.2.1]hept-2-ene
- 3,3,4,4-Tetrafluorocyclopentene
Uniqueness
Compared to these similar compounds, 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene stands out due to its more complex tricyclic structure, which imparts unique chemical and physical properties. This complexity makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
6654-42-8 |
---|---|
Molekularformel |
C9H8F4 |
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluorotricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C9H8F4/c10-8(11)6-4-1-2-5(3-4)7(6)9(8,12)13/h1-2,4-7H,3H2 |
InChI-Schlüssel |
RKBDIAMXCKXCEJ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(C3(F)F)(F)F |
Kanonische SMILES |
C1C2C=CC1C3C2C(C3(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.